4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C8H12FNO and a molar mass of 157.19 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with a fluoroethyl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydropyran derivatives with fluoroethylating agents under controlled conditions. One common method includes the use of 2-fluoroethyl bromide as the fluoroethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluoroethylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the fluoroethyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar structure but lacks the fluoroethyl group.
Uniqueness
4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(2-fluoroethyl)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c9-4-1-8(7-10)2-5-11-6-3-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZOPAISSUDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCF)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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